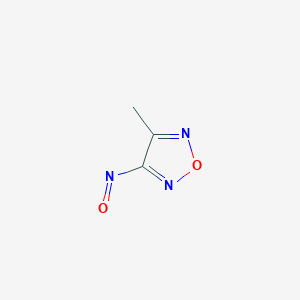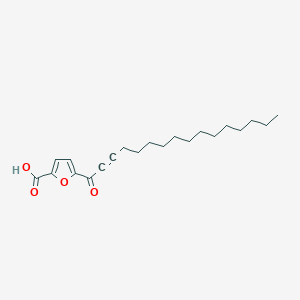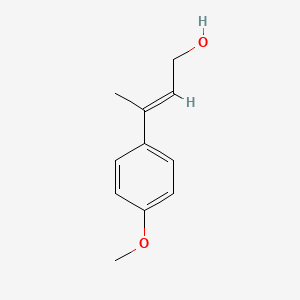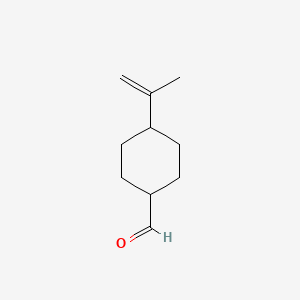
4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one is a chemical compound belonging to the class of pyranones It is characterized by a pyran ring fused with a phenylethenyl group and a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2H-pyran-2-one with styrene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as Pd/C, converting the double bond in the phenylethenyl group to a single bond.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Br2, HNO3, often in the presence of a solvent like acetic acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 4-Methyl-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyranone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 4-Methyl-6-phenethyl-2H-pyran-2-one
- 4-Methyl-6-(2-phenylethyl)-2H-pyran-2-one
- 4-Methyl-6-(2-phenylethenyl)chromen-2-one
Comparison: 4-Methyl-6-(2-phenylethenyl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the dihydropyran ring fused with a phenylethenyl group. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the double bond in the phenylethenyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
134641-64-8 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-methyl-2-(2-phenylethenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O2/c1-11-9-13(16-14(15)10-11)8-7-12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3 |
Clave InChI |
HGRFQOOMXRJTQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)


![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)




![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)

